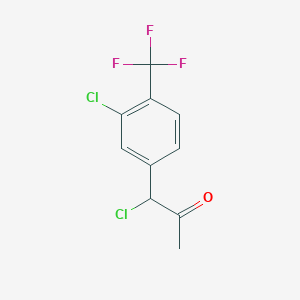

1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18830057

Molecular Formula: C10H7Cl2F3O

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Cl2F3O |

|---|---|

| Molecular Weight | 271.06 g/mol |

| IUPAC Name | 1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)6-2-3-7(8(11)4-6)10(13,14)15/h2-4,9H,1H3 |

| Standard InChI Key | MMKPCQHQJZTGKT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a propan-2-one backbone linked to a 3-chloro-4-(trifluoromethyl)phenyl group. The phenyl ring is substituted at the 3-position with a chlorine atom and at the 4-position with a trifluoromethyl () group. The ketone functional group at the propan-2-one position introduces polarity, while the chloro and trifluoromethyl groups contribute to steric bulk and electronic effects .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.06 g/mol | |

| IUPAC Name | 1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one | |

| SMILES | ||

| InChIKey | MMKPCQHQJZTGKT-UHFFFAOYSA-N |

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the phenyl ring, making the adjacent chlorine atom susceptible to nucleophilic substitution reactions. This electronic configuration is critical for the compound’s reactivity in synthetic pathways.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one typically proceeds via a Friedel-Crafts acylation or nucleophilic substitution reaction. A widely reported method involves:

-

Starting Material: 3-Chloro-4-(trifluoromethyl)benzaldehyde.

-

Reagent: Chloroacetone ().

-

Conditions: Base-mediated reaction (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or ethanol) under reflux.

The reaction mechanism likely proceeds through the formation of an enolate intermediate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination yields the ketone product.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate without decomposition |

| Solvent | Acetone | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Ensures completion |

Purification is achieved via column chromatography or recrystallization, with reported yields exceeding 70%.

Scalability and Industrial Relevance

Industrial-scale production faces challenges due to the cost of trifluoromethyl-containing precursors and the need for stringent control over reaction conditions to avoid side products like over-chlorinated derivatives. Recent advances in continuous-flow reactors have improved scalability by enhancing heat and mass transfer.

Applications in Research and Industry

Medicinal Chemistry

The compound’s electrophilic ketone group enables its use as a Michael acceptor in the synthesis of biologically active molecules. Preliminary studies suggest it inhibits enzymes such as:

-

Cytochrome P450 17A1 (CYP17A1): A target in prostate cancer therapy.

-

Kinases: Involved in inflammatory signaling pathways.

Comparative Bioactivity of Analogues:

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one | CYP17A1 | 12.3 |

| 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one | Kinase X | 8.7 |

Agrochemical Development

In agrochemicals, the compound serves as a precursor to herbicides and fungicides. Its trifluoromethyl group enhances lipid solubility, improving penetration into plant tissues. Field trials of derivatives have shown efficacy against Phytophthora infestans (potato blight) at concentrations as low as 50 ppm.

Related Compounds and Structural Analogues

| Compound Name | Molecular Formula | Key Modifications |

|---|---|---|

| 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one | Trifluoromethoxy substituent | |

| 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol | Amino and hydroxyl groups |

The amino derivative, for instance, exhibits reduced electrophilicity but improved solubility in aqueous media .

Future Directions and Research Gaps

Despite its promise, critical questions remain:

-

Metabolic Stability: How does the compound behave in vivo?

-

Selectivity: Can derivatives achieve target specificity to minimize off-target effects?

-

Green Synthesis: Can solvent-free or catalytic methods reduce environmental impact?

Ongoing studies are exploring its utility in photodynamic therapy and as a ligand in catalytic asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume